V5 Epitope Tag Peptide Trifluoroacetate
Description
Definition and Purpose of Epitope Tagging
Epitope tagging is a powerful and widely used technique in which a short, well-characterized amino acid sequence, known as an epitope tag, is genetically fused to a protein of interest. tandfonline.comcreative-biostructure.com This process involves engineering the gene encoding the target protein to include the nucleotide sequence of the tag, typically at the N- or C-terminus. davidson.edu The primary purpose of epitope tagging is to provide a reliable "handle" on the protein, allowing for its detection and purification using commercially available antibodies that specifically recognize the epitope tag. tandfonline.comcreative-biostructure.com This is particularly advantageous when studying newly discovered proteins, proteins with low immunogenicity, or when a specific antibody against the protein of interest is not available. tandfonline.com
The V5 epitope tag is a 14-amino acid peptide derived from the P and V proteins of the simian virus 5 (SV5), a member of the paramyxovirus family. ptglab.com Specifically, it corresponds to amino acid residues 95 to 108 of the RNA polymerase alpha subunit. ptglab.comref.ac.uk The peptide is often supplied as a trifluoroacetate (B77799) salt, which results from the purification process of the synthetic peptide. novoprolabs.com
Historical Development and Significance of Peptide Tags
The concept of epitope tagging arose from the need to facilitate the study of proteins. The advent of recombinant DNA technology provided the means to genetically modify proteins, while hybridoma technology made monoclonal antibodies with high specificity available. tandfonline.com Initially, many tagging systems were developed for protein purification. tandfonline.com Some of the pioneering commercial tags included the FLAG-tag, 6xHis-tag, and Glutathione-S-transferase (GST). tandfonline.com
The development of smaller peptide tags, such as the V5 tag, HA-tag, and Myc-tag, offered the advantage of being less likely to interfere with the structure and function of the fusion protein. qyaobio.com The V5 tag itself was shown to be a versatile tool in the early 1990s, with its general applicability for detecting and purifying a wide range of proteins demonstrated through various immunological techniques. ref.ac.uk This development was significant as it expanded the toolkit available to researchers, allowing for more nuanced experimental designs and the ability to study proteins in diverse systems, including yeast and mammalian cells. ref.ac.uk
Role of Epitope Tags in Advancing Protein Research Methodologies
Epitope tags have become indispensable in advancing a multitude of protein research methodologies. thermofisher.comannualreviews.org Their application has streamlined and enabled key experimental approaches that are central to understanding protein function, localization, and interaction.
One of the most critical applications is in immunoprecipitation (IP) . tandfonline.comthermofisher.com By using an antibody against the V5 tag, researchers can selectively isolate the V5-tagged protein from a complex cell lysate. This is often followed by co-immunoprecipitation (Co-IP) to identify interacting proteins, providing insights into protein-protein interaction networks. tandfonline.com
Epitope tags are also fundamental to various detection techniques. In Western blotting , an anti-V5 antibody can be used to specifically detect the V5-tagged protein, allowing for the verification of its expression and determination of its molecular weight. thermofisher.comthermofisher.comImmunofluorescence (IF) and immunohistochemistry (IHC) utilize these tags to visualize the subcellular localization of the protein within a cell or its distribution within a tissue, respectively. ptglab.comnih.gov Furthermore, epitope tags are employed in flow cytometry to identify and quantify cells expressing the tagged protein. ptglab.comthermofisher.com
The use of the V5 tag and others has also been instrumental in affinity purification of recombinant proteins, enhancing protein solubility, and in some cases, protecting proteins from intracellular degradation. thermofisher.com These methodologies, powered by epitope tagging, have significantly accelerated the pace of discovery in molecular and cell biology.
Properties of V5 Epitope Tag Peptide Trifluoroacetate
| Property | Value | Source |
| Amino Acid Sequence | GKPIPNPLLGLDST | ptglab.com |
| Molecular Weight | ~1421.67 Da (peptide only) | ptglab.compeptide.com |
| Molecular Weight (Trifluoroacetate salt) | ~1535.66 Da | medchemexpress.com |
| Origin | P and V protein of Simian Virus 5 (SV5) | ptglab.com |
| Form | Lyophilized powder | sigmaaldrich.cn |
Common Epitope Tags in Molecular Biology
| Epitope Tag | Sequence | Origin | Key Features |
| V5 | GKPIPNPLLGLDST | Simian Virus 5 (SV5) P and V proteins | Small size, well-characterized antibody available. ptglab.com |
| FLAG | DYKDDDDK | Artificial | Highly charged and hydrophilic, can be cleaved by enterokinase. tandfonline.comqyaobio.com |
| HA | YPYDVPDYA | Human Influenza Hemagglutinin | Highly immunogenic, widely used in various applications. creative-biostructure.comdavidson.edu |
| c-myc | EQKLISEEDL | Human c-myc proto-oncogene | Well-established tag, minimal impact on protein function. creative-biostructure.comdavidson.edu |
| His-tag | HHHHHH | Artificial | Binds to metal ions (e.g., Nickel), widely used for protein purification. tandfonline.comdavidson.edu |
Properties
Molecular Formula |
C₆₄H₁₀₈N₁₆O₂₀.C₂HF₃O₂ |
|---|---|
Molecular Weight |
1535.66 |
sequence |
One Letter Code: GKPIPNPLLGLDST |
Origin of Product |
United States |
The V5 Epitope Tag: Derivation and Molecular Design Principles
Historical Context and Discovery of the V5 Epitope Tag from Simian Virus 5 (SV5)
The V5 epitope tag originates from the P and V proteins of the paramyxovirus Simian Virus 5 (SV5). abpbio.comorigene.comthermofisher.comorigene.comusbio.netmedchemexpress.combiosave.com Specifically, it corresponds to a small epitope known as Pk, which is found within these viral proteins. abpbio.comorigene.comthermofisher.comorigene.comusbio.netbiosave.com The recognized V5 epitope represents amino acid residues 95-108 of the RNA polymerase alpha subunit of SV5. ptglab.comnih.govapexbt.com This particular peptide sequence was identified and chosen for its ability to reliably generate high-affinity antibodies in various species, a critical factor for its utility as a research tool. apexbt.com The initial description and application of this tag were detailed in scientific literature, laying the groundwork for its widespread adoption in the field. ptglab.com
Genetic Sequence and Amino Acid Composition of the V5 Epitope Tag
The standard V5 epitope tag is a 14-amino-acid peptide. abpbio.comorigene.comptglab.com Its sequence is Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr, often abbreviated as GKPIPNPLLGLDST. abpbio.comorigene.comthermofisher.comorigene.comusbio.netbiosave.comnih.govlifetein.compeptide.com A shorter, 9-amino-acid version of the tag with the sequence IPNPLLGLD also exists, though it is less commonly used. abpbio.comorigene.comthermofisher.comorigene.comusbio.netbiosave.com
The molecular weight of the 14-amino-acid V5 peptide is approximately 1421.67 Da. ptglab.comlifetein.compeptide.com From a biochemical standpoint, the V5 tag has a theoretical isoelectric point (pI) of 5.84. ptglab.com It contains one negatively charged residue (Aspartic Acid) and one positively charged residue (Lysine). ptglab.com The corresponding DNA sequence that codes for the V5 tag in mammals and insects is GGT AAG CCT ATC CCT AAC CCT CTC CTC GGT CTC GAT TCT ACG. ptglab.com It is important to note that for expression in other organisms, this sequence may require codon optimization. ptglab.com
| Property | Value | Reference |
|---|---|---|
| Full-Length Amino Acid Sequence | GKPIPNPLLGLDST | abpbio.comorigene.comthermofisher.comorigene.comusbio.netbiosave.comnih.govlifetein.compeptide.com |
| Short Amino Acid Sequence | IPNPLLGLD | abpbio.comorigene.comthermofisher.comorigene.comusbio.netbiosave.com |
| Number of Amino Acids | 14 | ptglab.com |
| Molecular Weight (Da) | 1421.67 | ptglab.comlifetein.compeptide.com |
| Theoretical Isoelectric Point (pI) | 5.84 | ptglab.com |
| DNA Sequence (Mammals/Insects) | GGT AAG CCT ATC CCT AAC CCT CTC CTC GGT CTC GAT TCT ACG | ptglab.com |
Considerations for V5 Fusion Construct Design
The successful use of the V5 epitope tag hinges on the careful design of the fusion construct. Several factors must be considered to ensure that the tag does not interfere with the protein's function, folding, or localization, while still allowing for effective detection.
Internal Tagging Approaches
While less common, it is also possible to insert epitope tags within the internal sequence of a protein. thermofisher.comnih.govantibodies-online.com This approach is typically considered when both the N- and C-termini are known to be functionally important. researchgate.net The success of internal tagging depends on identifying a region within the protein that is flexible and tolerant of an insertion without disrupting the protein's structure and function. Research has demonstrated that the V5 tag can be recognized by specific nanobodies even when positioned internally within a protein. nih.gov
Application of Linker Sequences in Fusion Protein Engineering
To further minimize the risk of interference between the tag and the protein of interest, a linker sequence is often incorporated between them. thermofisher.comresearchgate.net Linkers are short peptide sequences, often composed of flexible amino acids like glycine (B1666218) and serine, that provide spatial separation between the two domains. nih.govkbdna.comigem.org These flexible linkers, such as the commonly used (Gly-Gly-Gly-Gly-Ser)n sequence, can help ensure that the tag does not hinder the proper folding and biological activity of the fusion protein. nih.govkbdna.com The length of the linker can be adjusted to optimize the separation between the domains. nih.gov In some cases, rigid linkers, such as those with an alpha-helical structure like (EAAAK)n, are used to maintain a fixed distance between the fused domains. nih.gov The inclusion of a linker can also improve the expression and stability of the fusion protein. kbdna.com
Tandem Repeat Multimerization for Enhanced Detection Sensitivity
For proteins expressed at low levels, a single V5 tag may not provide a strong enough signal for reliable detection. researchgate.net To overcome this limitation, a strategy of tandem repeat multimerization can be employed. thermofisher.com This involves genetically engineering multiple copies of the V5 tag into the fusion construct. oup.com Commercially available vectors often feature tandem repeats of epitope tags to enhance detection in various immunoassays. thermofisher.com Researchers have successfully created constructs with up to 80 tandem repeats of common epitope tags, including V5, leading to a significant amplification of the detection signal. oup.com This approach has been shown to be effective for visualizing low-abundance proteins. oup.com The use of tandem affinity tags, such as a combination of the biotin (B1667282) tag and the V5 tag, can also provide a more robust platform for applications like chromatin immunoprecipitation (ChIP). nih.gov
Methodologies for Detection and Characterization of V5 Tagged Proteins
Immunodetection Techniques
Immunodetection techniques are fundamental for verifying the expression and determining the localization of V5-tagged proteins. These methods rely on the high-affinity binding of an anti-V5 antibody to the epitope tag on the protein of interest.
Western blotting is a primary technique for detecting and profiling the expression of V5-tagged proteins from complex mixtures like cell lysates. thermofisher.comproteininnovation.org This method allows researchers to confirm the expression of their protein of interest and determine its apparent molecular weight. The process involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a solid support membrane (e.g., PVDF or nitrocellulose), and then probing the membrane with a V5-tag-specific antibody. thermofisher.com
The use of an anti-V5 antibody obviates the need to generate a specific antibody for each new protein being studied, which is particularly advantageous for novel, poorly immunogenic, or low-abundance proteins. creative-biostructure.comresearchgate.net Both monoclonal and polyclonal anti-V5 antibodies are commercially available, often conjugated to enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), which facilitates direct chemiluminescent or colorimetric detection after the addition of a substrate. bio-rad-antibodies.com This streamlines the process by eliminating the need for a separate secondary antibody incubation step. bio-rad-antibodies.com
Table 1: Research Findings in Western Blotting of V5-Tagged Proteins
| Study Focus | Experimental System | Key Finding | Reference |
|---|---|---|---|
| General Detection | HEK-293 cells transiently overexpressing V5-His-LacZ | A V5-tagged protein of ~117 kDa was successfully detected using a V5 Tag Monoclonal Antibody. | thermofisher.com |
| Antibody Validation | 293T cells transfected with a 12Tag vector | A V5 Tag Polyclonal Antibody specifically detected a band at ~45 kDa corresponding to the tagged protein. | thermofisher.com |
Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful imaging techniques used to visualize the subcellular localization and tissue distribution of V5-tagged proteins. bio-rad-antibodies.comnih.gov In IF, cells expressing the V5-tagged protein are fixed, permeabilized, and incubated with an anti-V5 antibody. thermofisher.com This primary antibody is then detected by a secondary antibody conjugated to a fluorophore, allowing the protein's location to be visualized using a fluorescence microscope. thermofisher.com This method provides crucial information about where a protein functions within the cell. For instance, research on Tagger mice used IHC to confirm the separation of an epitope-tagged Argonaute2 (V5) from a nuclear-localized red fluorescent protein, validating the correct compartmentalization of the fusion proteins. researchgate.net
IHC applies a similar principle to tissue sections, enabling the analysis of protein expression within the context of the surrounding tissue architecture. nih.gov This is particularly valuable in fields like synthetic biology and in vivo studies. nih.govnih.gov Studies have shown the V5 tag to be preferable for IHC analysis in brain tissue compared to other tags. novusbio.com However, researchers must carefully consider sample preparation, as certain fixation and cell detachment reagents can affect the V5 tag signal. nih.govnih.govscilit.com For example, a systematic evaluation found that using a humanized anti-V5 monoclonal antibody could reduce cross-reactivity and background signals in fixed mouse tissue samples. nih.govscilit.com
Flow cytometry enables the rapid, quantitative analysis of V5-tagged proteins on a single-cell basis. thermofisher.comnih.gov This technique is especially useful for analyzing proteins expressed on the cell surface. Cells are incubated with a fluorophore-conjugated anti-V5 antibody, and as they pass one-by-one through a laser beam, the instrument detects the fluorescence emitted from each cell. thermofisher.com This allows for the identification and quantification of the cell subpopulation expressing the V5-tagged protein. ptglab.combio-rad-antibodies.com
Research in cell engineering has utilized flow cytometry to quantify the number of V5-tagged receptors per cell by correlating fluorescence intensity with beads containing known quantities of a fluorophore. nih.gov The protocol typically involves fixing and permeabilizing the cells to allow the antibody access to intracellular proteins, followed by incubation with the anti-V5 antibody and a fluorescently labeled secondary antibody. thermofisher.com Careful optimization is required, as some protease-based cell detachment reagents, like Accutase and papain, have been shown to cleave the V5 tag, compromising its detection. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used for detecting and quantifying V5-tagged proteins. ptglab.comnovusbio.com In a typical sandwich ELISA format, a capture antibody specific for the protein of interest is coated onto the wells of a microplate. The sample containing the V5-tagged protein is then added, followed by a detection antibody—in this case, an HRP-conjugated anti-V5 antibody. The amount of bound anti-V5 antibody, which corresponds to the amount of protein, is measured by adding a substrate that produces a detectable colorimetric or chemiluminescent signal. This method is highly sensitive and suitable for high-throughput screening of protein expression levels from various samples. gentaur.com The V5-tag system is also compatible with downstream applications following purification, including ELISA. lubio.ch
Immunoprecipitation-Based Techniques
Immunoprecipitation (IP) using anti-V5 antibodies allows for the isolation and purification of V5-tagged proteins and their associated interaction partners from cell lysates. creative-biostructure.comptglab.combio-rad-antibodies.com This is a cornerstone for studying protein function and interaction networks.
Co-immunoprecipitation (Co-IP) is an extension of IP designed to identify protein-protein interactions. thermofisher.com The principle relies on the ability of an antibody to pull down not only its direct antigen (the "bait" protein, which is V5-tagged) but also any proteins that are stably interacting with it (the "prey" proteins). antibodies.commblbio.com
In a typical V5 Co-IP experiment, a cell lysate containing the expressed V5-tagged protein complex is incubated with an anti-V5 antibody. mblbio.com This antibody-protein complex is then captured on a solid-phase support, such as protein A/G-conjugated agarose (B213101) or magnetic beads. thermofisher.comnih.gov After washing away non-specifically bound proteins, the entire complex is eluted from the beads. antibodies.com The eluted proteins, including the V5-tagged bait and its interacting prey, can then be identified by Western blotting or mass spectrometry. antibodies.com The use of a tagged protein is advantageous because the tag is generally accessible for antibody binding without interfering with the formation of the native protein complex. mblbio.com
Table 2: Comparison of Immunodetection and Immunoprecipitation Techniques for V5-Tagged Proteins
| Technique | Primary Application | Sample Type | Key Information Provided |
|---|---|---|---|
| Western Blotting | Protein expression analysis | Cell or tissue lysates | Protein presence, size, and relative abundance. thermofisher.comthermofisher.com |
| Immunofluorescence (IF) | Subcellular localization | Fixed cells | Spatial distribution of a protein within a cell. thermofisher.comnih.gov |
| Immunohistochemistry (IHC) | Tissue localization | Fixed tissue sections | Protein location within a tissue context. nih.govnovusbio.com |
| Flow Cytometry | Cell population analysis | Cell suspensions | Quantification of protein-expressing cells; surface protein levels. thermofisher.comnih.gov |
| ELISA | Protein quantification | Cell lysates, purified protein | Absolute or relative quantification of a protein. ptglab.comgentaur.com |
| Co-Immunoprecipitation (Co-IP) | Protein-protein interaction | Cell or tissue lysates | Identification of interaction partners for a protein of interest. antibodies.commblbio.com |
Chromatin Immunoprecipitation (ChIP) in Gene Regulation Studies
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the cell's natural context. biosense.it This method allows researchers to identify the specific genomic locations where a protein of interest, such as a transcription factor, is bound. When a specific antibody for the protein of interest is unavailable or of poor quality for ChIP applications, the V5 epitope tag provides a reliable alternative. nih.govnih.govkcl.ac.ukthermofisher.com By fusing the V5 tag to a protein of interest, researchers can use highly specific anti-V5 antibodies to immunoprecipitate the protein-DNA complex. thermofisher.com
The V5 tag has proven to be particularly advantageous in ChIP assays. Research has shown that the V5 epitope may be less sensitive to the effects of formaldehyde (B43269) crosslinking, a crucial step in the ChIP protocol that chemically links proteins to DNA. nih.govnih.govkcl.ac.uk This reduced sensitivity can lead to more efficient immunoprecipitation and more reliable identification of protein binding sites. Studies have successfully employed V5-tagged proteins in ChIP-sequencing (ChIP-seq) experiments, a high-throughput method that maps protein-DNA interactions across the entire genome. nih.govresearchgate.net For instance, the transcription factor NKX2-3, when tagged with V5, has been used in ChIP to study its role in gene expression during tooth development. mblbio.com
The adaptability of the V5-tag in ChIP is further highlighted by its successful use in the "ChIPmentation" method, a streamlined protocol that combines chromatin immunoprecipitation with sequencing library preparation, enabling high-resolution mapping of chromatin modifications from limited starting material. researchgate.net
Antibody Reagents and Their Specificities
The success of any V5-tag-based detection method hinges on the quality and specificity of the anti-V5 antibodies used. A variety of antibody formats are available, each with its own characteristics and applications.
Monoclonal and Polyclonal Anti-V5 Antibodies
Both monoclonal and polyclonal antibodies targeting the V5 epitope are widely available from various commercial suppliers. biotium.combpsbioscience.comthermofisher.comthermofisher.comthermofisher.comptglab.comscbt.combiocompare.comthermofisher.comnih.govantibodies.combio-rad-antibodies.combiocompare.com
Monoclonal antibodies , produced from a single B-cell clone, recognize a single epitope on the V5 tag. bpsbioscience.comthermofisher.comthermofisher.commblbio.comscbt.com This high specificity generally results in lower background signals in various applications. Several monoclonal antibody clones, such as SV5-Pk1, E10/V4RR, and TCM5, have been extensively validated and cited in numerous publications for their use in Western blotting, immunoprecipitation, immunofluorescence, and ELISA. bpsbioscience.comthermofisher.comthermofisher.com
Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the V5 tag. biotium.comptglab.comantibodies.com This multi-epitope recognition can sometimes lead to a stronger signal, which can be advantageous for detecting low-abundance proteins. thermofisher.com However, it may also increase the potential for non-specific binding. thermofisher.com
The choice between a monoclonal and polyclonal antibody depends on the specific application and the experimental conditions. For applications requiring high specificity, such as immunofluorescence and immunoprecipitation, a monoclonal antibody is often preferred. thermofisher.com For applications where signal amplification is critical, a polyclonal antibody might be a better choice. thermofisher.com
| Antibody Type | Clonality | Recognized Epitope(s) | Common Applications | Advantages | Potential Disadvantages |
|---|---|---|---|---|---|
| Anti-V5 | Monoclonal | Single epitope on V5 tag | Western Blot (WB), Immunoprecipitation (IP), Immunocytochemistry (ICC), ELISA | High specificity, low background | May be more sensitive to epitope masking |
| Anti-V5 | Polyclonal | Multiple epitopes on V5 tag | WB, IP, Immunohistochemistry (IHC) | Signal amplification, robust detection | Higher potential for cross-reactivity |
Development and Application of V5-Directed Nanobodies
Nanobodies, also known as single-domain antibodies (sdAbs), are antibody fragments derived from the heavy-chain-only antibodies found in camelids. plos.orgmedigraphic.comnih.govresearchgate.net Their small size (~15 kDa), high stability, and ability to recognize unique epitopes make them powerful tools in biomedical research. medigraphic.comnih.govresearchgate.netfrontiersin.org
Recently, a nanobody that specifically binds to the V5-tag (NbV5) has been developed. nih.gov This development opens up new avenues for studying V5-tagged proteins within living cells. nih.gov Because of their small size, V5-directed nanobodies can be used as intracellular biosensors to track the localization and dynamics of V5-tagged proteins in real-time without the potential perturbations caused by larger fluorescent proteins. nih.govnih.gov
The NbV5:V5 tag system has been successfully applied to study G protein-coupled receptor (GPCR) signaling. nih.gov By replacing large functional moieties with the small V5-tag on interacting proteins, researchers can use NbV5-based biosensors to investigate protein-protein interactions with minimal interference. nih.gov This technology has been validated in various cellular assays, including Bioluminescence Resonance Energy Transfer (BRET) and NanoBiT. nih.gov Furthermore, V5-tagged nanobodies themselves have been used to confirm proper nanobody binding in immunocytochemistry experiments. nih.gov
Advanced Research Applications of V5 Epitope Tagging
Elucidation of Protein-Protein Interaction Networks
Understanding the complex web of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. nih.gov The V5 tag is extensively used in methods designed to capture and identify interacting proteins. A common strategy involves fusing the V5 tag to a "bait" protein and then using anti-V5 antibodies to pull down the bait along with its "prey" or interacting partners from a cell lysate. bio-rad-antibodies.comabcam.com This technique, known as co-immunoprecipitation (Co-IP), allows for the identification of novel interaction partners and the validation of suspected interactions. abcam.com
The versatility of the V5 tag is further highlighted by its use in more complex systems. For example, in the Yeast Cross and Capture System, a bait protein is tagged with V5 and a six-histidine (6xHIS) tag, while potential prey proteins are tagged with V5 and a triple VSV tag. horizondiscovery.com After mating the yeast strains to create diploids expressing both tagged proteins, the 6xHIS-tagged bait and its associated proteins can be isolated, and the interaction is confirmed by detecting the prey's VSV tag. horizondiscovery.com This system is amenable to high-throughput screening to map large-scale interaction networks. horizondiscovery.com
A significant advancement is the development of a V5-tag-directed nanobody, termed NbV5. nih.govnih.gov Nanobodies are small, single-domain antibodies that can function within living cells. The NbV5:V5 tag system acts as a modular bridge, where the nanobody recognizes the V5-tagged prey protein and brings it into proximity with a bait protein that carries a complementary functional component, thus enabling the study of dynamic PPIs with minimal disruption to the native complex. nih.gov
A major challenge in studying PPIs is observing them in their natural context: within living cells and in real-time. The V5 tag, particularly when paired with the NbV5 nanobody, has been successfully integrated into several sophisticated live-cell assays. nih.govnih.gov These methods overcome the limitations of using large functional tags like fluorescent proteins, which can sometimes disrupt protein function or localization. nih.gov
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (like a luciferase) to a fluorescent acceptor (like a fluorescent protein). nih.govresearchgate.net In the context of the V5 tag, a protein of interest (the "bait") can be fused to a luciferase, while its potential interaction partner (the "prey") is tagged with V5. The NbV5 nanobody, fused to a fluorescent acceptor, then binds to the V5-tagged prey. If the bait and prey proteins interact, the luciferase and the fluorescent protein are brought close enough for energy transfer to occur, generating a quantifiable BRET signal. nih.govbiorxiv.org This has been effectively used to study G protein-coupled receptor (GPCR) signaling. nih.gov
Nanoluciferase Binary Technology (NanoBiT): This is a structural complementation assay where the bright NanoLuc luciferase is split into two subunits: a large subunit (LgBiT) and a small, 11-amino-acid subunit (SmBiT). biorxiv.orgnih.govpromega.com These subunits have a low affinity for each other and only reconstitute a functional, light-emitting enzyme when brought into close proximity by the interaction of the proteins they are fused to. promega.com The V5 system can be adapted here: for instance, a receptor protein can be fused to the SmBiT subunit, while the interacting protein is V5-tagged. nih.govbiorxiv.org An NbV5 nanobody fused to the LgBiT subunit will then bind the V5-tagged protein. An interaction between the receptor and the V5-tagged protein brings SmBiT and LgBiT together, generating a luminescent signal. nih.govbiorxiv.org This setup has been used to identify inhibitors of the interaction between the HIV-1 Vpu protein and the host BST-2 protein. nih.gov
Tango Assay: The Tango assay is a transcriptional-based method for detecting protein interactions, particularly the recruitment of β-arrestin to GPCRs. nih.gov In an adapted system, a V5-tagged prey protein is brought to a bait receptor by an NbV5 nanobody fused to a protease. nih.govbiorxiv.org The bait receptor is linked to a transcription factor via a protease cleavage site. Upon interaction, the protease is recruited to the receptor complex, where it cleaves the linker and releases the transcription factor, which then translocates to the nucleus to activate a reporter gene. biorxiv.org
| Live-Cell Assay | Principle | Role of V5 Tag System | Reference |
|---|---|---|---|
| BRET | Energy transfer from a donor luciferase to an acceptor fluorophore upon molecular proximity. | A V5-tagged "prey" protein is bound by an NbV5-acceptor fusion. Interaction with a luciferase-tagged "bait" brings the donor and acceptor together. | nih.gov |
| NanoBiT | Reconstitution of a functional NanoLuc enzyme from two subunits (LgBiT and SmBiT) fused to interacting proteins. | A V5-tagged protein is bound by an NbV5-LgBiT fusion. Interaction with a SmBiT-tagged protein reconstitutes the luciferase. | nih.govbiorxiv.org |
| Tango | Interaction-mediated cleavage of a transcription factor from a membrane-tethered complex, leading to reporter gene activation. | An NbV5-protease fusion binds a V5-tagged protein, recruiting the protease to a "bait" receptor to release a transcription factor. | nih.govbiorxiv.org |
Analysis of Protein Dynamics and Cellular Trafficking
The V5 tag is a reliable marker for tracking the subcellular localization and movement of proteins. merckmillipore.combio-rad-antibodies.com Using immunofluorescence microscopy with anti-V5 antibodies, researchers can visualize the distribution of V5-tagged proteins within fixed cells. thermofisher.com This has been applied in numerous studies, such as confirming the cytoplasmic localization of overexpressed proteins in HEK-293 cells or defining the subcellular location of transcription factors in mammalian stem cells. thermofisher.comnih.gov
Beyond static snapshots, V5 tagging contributes to the study of dynamic processes. For instance, researchers have used V5-tagged proteins to investigate how cellular treatments or conditions affect protein localization. nih.gov The "TransitID" technology provides a powerful method for mapping proteome trafficking between cellular compartments or even between different cells. nih.govstanford.edu In this system, one cellular location is marked by an enzyme (e.g., TurboID) that releases a biotin (B1667282) tag, while a second location is marked by another enzyme (e.g., APEX2, which can be V5-tagged for detection) that releases a different chemical tag. nih.gov Proteins that travel from the first location to the second will acquire both tags, allowing their journey to be traced. stanford.edu This has been used to map protein traffic between the cytosol and mitochondria and to identify proteins that move between cancer cells and macrophages. nih.gov
Studies in Diverse Expression Systems and Model Organisms
A key advantage of the V5 epitope tag is its broad applicability across a wide range of biological systems, from simple prokaryotes to complex mammalian organisms. merckmillipore.comthermofisher.com The tag is derived from a paramyxovirus, meaning it is of prokaryotic origin and unlikely to be recognized by endogenous proteases or cause background signals when expressed in common host systems like mammalian or insect cells. nih.govbiorxiv.org
The V5 tag is frequently used in prokaryotic and lower eukaryotic expression systems. In E. coli, it can be used for the detection and purification of recombinant proteins. lubio.chmerckmillipore.com In the budding yeast Saccharomyces cerevisiae, a powerful model for eukaryotic genetics and cell biology, PCR-based methods allow for the easy C-terminal tagging of genes with epitopes like V5. nih.govscienceopen.com This has facilitated large-scale studies of protein localization and interaction. nih.gov For example, specialized plasmids have been created that contain the V5 tag sequence flanked by a selection marker, allowing for efficient, homology-directed integration into the yeast genome. scienceopen.com These tools have been used to tag and purify components of large protein complexes like the 26S proteasome. nih.govscienceopen.com
The V5 tag is widely employed in both insect and mammalian cell lines, which are critical for studying processes relevant to human biology and for the production of complex recombinant proteins. merckmillipore.comthermofisher.com In insect cell culture systems, such as those using HighFive cells, the V5 tag provides a reliable means for immunoprecipitation with very low background from host cell proteins. lubio.ch In mammalian cells, from HEK293T to primary stem cells, the V5 tag is a workhorse for applications including Western blotting, immunofluorescence, immunoprecipitation, and flow cytometry. thermofisher.comnih.govthermofisher.com Researchers have developed scalable pipelines for V5-tagging dozens of different transcription factors in mammalian stem cells, enabling systematic surveys of their expression and interactions. nih.gov
| Expression System | Key Research Applications of V5 Tag | Reference |
|---|---|---|
| Bacteria (e.g., E. coli) | Recombinant protein expression and detection. | lubio.chmerckmillipore.com |
| Yeast (e.g., S. cerevisiae) | PCR-based C-terminal tagging for protein localization and interaction studies (e.g., Yeast Cross and Capture). | horizondiscovery.comnih.gov |
| Insect Cells (e.g., HighFive) | Recombinant protein expression and immunoprecipitation with low background. | lubio.chthermofisher.com |
| Mammalian Cells (e.g., HEK293, Stem Cells) | Protein localization, trafficking, Co-IP, flow cytometry, and endogenous gene tagging via CRISPR/Cas9. | nih.govthermofisher.com |
In Vivo Studies in Model Organisms (e.g., C. elegans, Drosophila, Zebrafish)
The utility of the V5 epitope tag is particularly evident in in vivo studies using model organisms, where it enables detailed investigation of protein function and localization within a whole-animal context.
Caenorhabditis elegans : The nematode C. elegans is a powerful model for studying developmental biology and neurobiology. Researchers have successfully employed V5 tagging for in vivo imaging in the C. elegans germline, noting that the tag performs exceptionally well in immunohistochemistry with low background signal. researchgate.net This allows for precise visualization of protein expression patterns. While traditionally used for imaging, the V5 tag is also being explored for biochemical analyses, including mass spectrometry, to identify protein interaction partners within the organism. researchgate.net A genome-scale transgenic platform for C. elegans has been developed, allowing for the systematic in vivo expression of tagged proteins to study protein localization and physical interactions under their native regulatory control. nih.gov
Drosophila melanogaster : The fruit fly Drosophila is a cornerstone of genetics research. V5 tagging is extensively used to visualize and manipulate proteins in vivo. elifesciences.orgnih.gov Scientists have developed toolboxes that include V5 and other short epitope tags, along with corresponding nanobodies, for a variety of applications such as in vivo protein detection, re-localization, immunofluorescence, and immunoprecipitation. elifesciences.orgnih.gov CRISPR-based genome engineering has made it straightforward to insert these tags into endogenous genes, allowing for the study of proteins at their natural expression levels. elifesciences.org To enhance detection sensitivity for low-level expressed proteins, tandem repeat multimers of the V5 tag (up to 80 copies) have been developed and validated in Drosophila. oup.com
Zebrafish (Danio rerio) : The transparency of zebrafish embryos makes them ideal for studying vertebrate development. However, a limitation in zebrafish research has been the scarcity of robust antibodies for specific proteins. invivobiosystems.com The advent of CRISPR/Cas9 gene editing has enabled researchers to circumvent this issue by introducing V5 epitope tags into native gene loci. invivobiosystems.com This allows for the use of well-established anti-V5 antibodies to faithfully track gene expression patterns. For instance, a V5-tagged version of the Smad5 protein, a key player in developmental signaling pathways, was shown to be functional and could rescue mutant embryos, demonstrating that the tag did not disrupt the protein's function. nih.gov
Table 1: V5 Epitope Tag Applications in Model Organisms
| Model Organism | Research Application | Key Findings |
|---|---|---|
| C. elegans | In vivo imaging of germline proteins | Excellent for immunohistochemistry with low background. researchgate.net |
| Identification of protein partners | Being explored for mass spectrometry-based biochemical analyses. researchgate.net | |
| Drosophila | Protein visualization and manipulation | Used for in vivo detection, re-localization, and immunoprecipitation. elifesciences.orgnih.gov |
| Tagging of endogenous proteins | CRISPR-mediated tagging allows for study at physiological levels. elifesciences.org | |
| Zebrafish | Overcoming antibody scarcity | Enables tracking of protein expression where specific antibodies are lacking. invivobiosystems.com |
| Functional protein studies | V5-tagged proteins can be functionally active in vivo. nih.gov |
Facilitating High-Throughput Proteomics and Functional Genomics Screens
The properties of the V5 tag make it highly suitable for large-scale studies aimed at understanding the proteome and gene function.
Epitope tagging is a critical technique for mass spectrometry-based proteomics, enabling the identification of protein-protein interactions. researchgate.net The V5 tag, in conjunction with co-immunoprecipitation, can be used to isolate protein complexes for subsequent analysis. researchgate.net To this end, scalable pipelines for epitope tagging, including the V5 tag, have been established. For example, an efficient, selection-free method using Cas9 ribonucleoproteins has been developed for tagging dozens of transcription factors in mammalian stem cells. nih.gov This approach enables systematic surveys of protein expression, subcellular localization, and the identification of chromatin-bound interacting partners. nih.gov
Furthermore, genome-wide V5-tagged libraries have been created, such as the one for Drosophila, which facilitates large-scale phenotypic screens. nih.gov These resources, where a large fraction of the proteome is tagged, allow for systematic exploration of protein function in vivo. nih.gov By combining these tagged libraries with automated imaging and biochemical purification, researchers can generate detailed maps of protein distribution and interaction networks. nih.gov
Table 2: High-Throughput Applications of V5 Tagging
| Application Area | Technique | Purpose |
|---|---|---|
| Proteomics | Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS) | Identification of protein-protein interaction networks. researchgate.net |
| Functional Genomics | CRISPR/Cas9-mediated tagging | Scalable generation of tagged cell lines for systematic protein analysis. nih.gov |
| Genome-wide tagged libraries | High-throughput phenotypic screening and protein localization studies. nih.gov |
Research on Specific Protein Classes (e.g., Viral Proteins)
The V5 epitope tag originated from research on viral proteins and continues to be a valuable tool in virology and related fields. The tag sequence is derived from the P and V proteins of the paramyxovirus, Simian Virus 5 (SV5). ref.ac.ukptglab.com
Initial work in the early 1990s utilized this epitope to develop new vaccine production methods, specifically targeting human and simian immunodeficiency viruses (HIV and SIV). ref.ac.uk Researchers attached the V5 tag to the p27 protein of SIV, which allowed for its purification and assembly into highly immunogenic complexes using an anti-V5 monoclonal antibody. ref.ac.uk This demonstrated the general applicability of the V5 tag/antibody system for detecting and purifying a wide range of proteins through various immunological techniques, including immunoblotting, immunoprecipitation, and immunofluorescence. ref.ac.uk
The use of the V5 tag extends to the study of various viral proteins, aiding in the understanding of protein-protein interactions within viruses and their interactions with host cell machinery. ref.ac.uk
Methodological Considerations and Potential Research Artifacts
Impact of V5 Epitope Tagging on Fusion Protein Functionality
The addition of any exogenous sequence to a protein carries the risk of altering its intrinsic properties. While peptide tags are generally small to minimize such disturbances, their effects are not always benign and depend on the specific protein and the context of the fusion. thermofisher.comabcam.com
The V5 tag is relatively short, which is intended to minimize structural disruptions that could alter protein function. Its neutral amino acid sequence is also designed to reduce interference with the complex process of protein folding and subsequent stability. creative-biostructure.com However, research indicates that the impact of a tag is not solely dependent on its size. nih.gov Even small tags like V5 can have significant detrimental effects on protein stability and folding, which appear to be related to the specific nature of the tag's amino acid sequence rather than just its length. nih.gov In some cases, larger protein fusions are better tolerated than smaller, disruptive tags. nih.gov The addition of an epitope tag may negatively influence the translation, folding, or stability of a protein. nih.gov Therefore, while designed to be minimally intrusive, the V5 tag's potential to affect the structural integrity of its fusion partner cannot be disregarded.
The ultimate goal of tagging is often to study a protein in its native context, making it crucial that the tag does not interfere with the protein's function or its correct subcellular localization. The position of the tag—whether at the N-terminus, C-terminus, or internally—can significantly influence the protein's behavior. creative-biostructure.com For example, an N-terminal tag might interfere with signal peptides, while a C-terminal tag could disrupt protein-protein interactions or stability. creative-biostructure.com
Studies have shown that V5 tagging can have severe consequences. In one notable case, fusing the V5 tag to the translation initiation factor IFG-1 in C. elegans resulted in embryonic lethality, demonstrating a profound disruption of the protein's essential function. nih.gov This effect was not observed with other, even larger, tags, highlighting the specific, and sometimes unpredictable, nature of tag-induced interference. nih.gov Conversely, for certain protein classes like G-protein coupled receptors (GPCRs), smaller tags such as V5 are often preferred over larger tags like Green Fluorescent Protein (GFP), as bulky additions to the C-terminus can impair signaling, alter ligand binding, and cause mislocalization. nih.gov Even so, the potential for the V5 tag itself to cause artifacts remains a critical consideration. nih.govproteininnovation.org
Strategies for Mitigating Tag-Induced Perturbations
To minimize the unwanted effects of epitope tagging, researchers can employ several strategies. The choice of strategy often requires empirical testing to find the optimal solution for a specific protein of interest. creative-biostructure.com
Varying Tag Position: One of the most common approaches is to test the fusion of the V5 tag at the N-terminus, the C-terminus, and, if structurally permissible, within an internal loop of the protein. creative-biostructure.comnih.gov Internal tagging, guided by sequence conservation analysis, can place the tag in regions less likely to be critical for protein function. nih.gov
Linker Sequences: Introducing flexible "buffer" sequences of amino acids between the protein and the tag can provide spatial separation, reducing the likelihood of steric hindrance or direct interference with functional domains. nih.gov
Tag Removal: Incorporating a protease cleavage site (e.g., for TEV or enterokinase) between the protein and the V5 tag allows for the tag's removal after a specific application, such as purification. abcam.comproteininnovation.org This ensures that downstream functional assays are performed with a protein that is as close to its native state as possible. proteininnovation.org
Functional Validation: It is essential to compare the function of the tagged protein to its untagged, wild-type counterpart. This can involve assays for enzymatic activity, protein-protein interactions, or cellular localization to confirm that the tag has not introduced significant perturbations. nih.gov
Comparative Analysis with Other Epitope Tags in Research Contexts
The selection of an epitope tag is often dictated by the specific experimental needs, the nature of the target protein, and the available detection reagents. The V5 tag is one of many options, each with its own set of advantages and disadvantages. proteininnovation.org
The performance of an epitope tag depends on factors like its size, charge, and the affinity and specificity of the corresponding antibody. nih.govnih.gov
V5 vs. HA: In a comparative study for immunohistochemical detection in brain tissue, the V5/anti-V5 and HA/anti-HA combinations were found to provide the most sensitive detection. nih.gov
V5 vs. FLAG: The FLAG tag is known for being more hydrophilic, which can reduce its likelihood of interfering with protein function. abcam.com However, in some western blot analyses, the V5/anti-V5 antibody combination has demonstrated very sensitive detection. nih.gov
V5 vs. Myc: The c-Myc tag is widely used and can be effectively recognized by antibodies, though elution during affinity chromatography often requires a low pH, which could compromise the functionality of the fusion protein. abcam.com
V5 vs. His: The His-tag is primarily used for affinity purification via immobilized metal affinity chromatography and is not typically the first choice for immunodetection applications, though it can be used for this purpose. It is often used in conjunction with other tags like V5. abcam.com
V5 vs. GFP: GFP is a large protein tag (~27 kDa) that allows for direct visualization in living cells. creative-biostructure.com However, its size significantly increases the risk of interfering with the folding, function, and trafficking of the fusion protein, a risk that is generally lower with small peptide tags like V5. nih.gov
Table 1: Comparison of Common Epitope Tags
| Epitope Tag | Sequence | Size (Amino Acids) | Origin | Key Characteristics |
|---|---|---|---|---|
| V5 | GKPIPNPLLGLDST | 14 | Simian Virus 5 (SV5) P and V proteins | Sensitive detection; potential for cross-reactivity in mammalian systems. ptglab.comabcam.comnih.gov |
| FLAG® (DDDK) | DYKDDDDK | 8 | Artificial | Hydrophilic, less likely to alter protein function; includes an enterokinase cleavage site. abcam.com |
| HA | YPYDVPDYA | 9 | Human Influenza Hemagglutinin | Highly immunogenic; widely used for IP and immunofluorescence. thermofisher.comcreative-biostructure.com |
| Myc | EQKLISEEDL | 10 | Human c-Myc oncoprotein | Widely used; potential for antibody cross-reactivity with endogenous Myc. thermofisher.comcreative-biostructure.com |
| His | HHHHHH | 6 | Artificial | Primarily for affinity purification; smaller size. abcam.com |
| GFP | - | ~238 | Aequorea victoria jellyfish | Enables live-cell imaging; large size may interfere with protein function. creative-biostructure.comnih.gov |
Combining different epitope tags on a single protein can offer enhanced functionality and experimental flexibility. mdpi.com
Purification and Detection: A common strategy is to use one tag for purification and another for detection. For instance, a protein might feature a His-tag for initial purification, followed by detection using an antibody against a co-fused V5 tag. abcam.com This approach leverages the strengths of both tags.
Tandem Affinity Purification (TAP): Using two different tags, such as a combination of the biotin (B1667282) tag and the V5 tag, allows for a two-step purification process. nih.gov This sequential affinity purification significantly reduces the background of non-specific proteins, yielding a highly pure sample. nih.gov The V5 tag offers the advantage of reversible binding, allowing for elution with a V5 peptide. nih.gov
Enhanced Detection Sensitivity: The V5 tag itself can be multimerized, creating tandem repeats (e.g., 5xV5 or 10xV5). oup.com This strategy amplifies the signal in detection assays like western blotting or immunofluorescence, which can be crucial for studying low-abundance proteins. oup.com
Orthogonal Detection: In experiments involving multiple recombinant proteins, using different tags (e.g., V5 on one protein, HA on another) allows for the simultaneous and distinct detection of each protein within the same cell or sample. nih.govmdpi.com This is particularly valuable in synthetic biology and studies of protein-protein interaction networks. mdpi.com
Emerging Trends and Future Directions in V5 Epitope Tag Research
CRISPR/Cas9-Mediated Endogenous Tagging and its Implications
The advent of CRISPR/Cas9 gene-editing technology has revolutionized the use of epitope tags by enabling precise insertion into endogenous gene loci. nih.gov This approach of "endogenous tagging" overcomes many limitations associated with traditional overexpression systems, which can lead to non-physiological protein levels and cellular artifacts. promega.com
CRISPR/Cas9-mediated knock-in allows for the study of proteins under the control of their native promoters and regulatory elements, ensuring that expression levels and stoichiometry with interacting partners are maintained at physiological levels. promega.com Researchers have developed highly efficient pipelines for this process. By co-delivering Cas9 protein complexed with synthetic guide RNAs and a single-stranded oligodeoxynucleotide (ssODN) repair template encoding the V5 tag, knock-in efficiencies of 5–30% have been achieved in various mammalian stem cells without the need for selection markers. nih.gov This efficiency has enabled the creation of scalable, high-throughput projects, such as the successful V5-tagging of 60 different transcription factors in a 96-well format. nih.gov
The implications of this technology are profound:
Physiologically Relevant Data: It allows for the accurate study of protein expression, subcellular localization, and protein-protein interactions in a more biologically relevant context. promega.com
Scalability for Systems Biology: The efficiency and scalability of CRISPR-based tagging facilitate systematic surveys of the proteome, which is crucial for multi-omics research. nih.gov
Application in Primary Cells: Advanced methods like the Homology-independent gene Tagging (HiTag) technique have demonstrated V5 knock-in efficiencies as high as 66% in primary cells, which are often difficult to manipulate genetically. researchgate.net
Creation of Animal Models: The technology has been extended to generate epitope tag knock-in mice, providing invaluable models for studying the function of endogenous proteins in vivo. nih.gov
| Method | Cell Type | Target Gene Example | Tag | Reported Efficiency | Reference |
|---|---|---|---|---|---|
| Cas9 RNP + ssODN | Mouse Neural Stem Cells | Sox2, Olig2 | V5 | ~5-30% (without selection) | nih.gov |
| HiTag (NHEJ-based) | HeLa Cells | HnRNP | V5 | 40±1.5% | researchgate.net |
| HiTag (NHEJ-based) | Primary Human Skeletal Muscle Cells | Vimentin | V5 | 66.3±2.5% | researchgate.net |
| Cas9 RNP + ssODN | Mouse Embryonic Stem Cells | Various | V5, 3XFLAG, etc. | High frequency of bi-allelic knock-in | nih.gov |
Advancements in V5-Tag-Based Biosensor Development
While epitope tags have long been used for in vitro detection, a significant limitation was their lack of functionality for tracking dynamic processes within living cells. nih.govresearchgate.net Recent breakthroughs have transformed the V5-tag into a key component of sophisticated intracellular biosensors.
The cornerstone of this advancement is the development of a high-affinity intracellular nanobody, termed NbV5 or iBodyV5, that specifically recognizes the V5 epitope tag inside the cell. biorxiv.orgnih.govbiorxiv.org This NbV5:V5 tag system forms a versatile platform for creating biosensors to study dynamic protein-protein interactions (PPIs) in real-time. nih.govresearchgate.net The system works by replacing large functional reporters (like fluorescent proteins, which are ~30 kDa) on one interacting protein with the diminutive V5-tag (1.4 kDa). nih.govresearchgate.net The corresponding NbV5, fused to a reporter element, then binds to the V5-tagged protein, allowing for the reconstitution of a functional signal. biorxiv.org
This approach has been successfully implemented in several widely used cellular assays:
BRET (Bioluminescence Resonance Energy Transfer): For monitoring dynamic complex formation in living cells. nih.gov
NanoBiT (Nanoluciferase Binary Technology): A protein-protein interaction assay. nih.gov
Tango: A protease-dependent reporter assay. nih.gov
These V5-tag-based biosensors offer minimal interference with the tagged protein's natural function, stability, or localization, providing more reliable insights into complex cellular processes like G protein-coupled receptor (GPCR) signaling. nih.govresearchgate.net This technology effectively bridges the gap between in vitro immunodetection and in vivo functional analysis, providing a powerful tool for cell signaling research. biorxiv.org
| Biosensor Platform | Key Components | Application | Advantage of V5 System | Reference |
|---|---|---|---|---|
| BRET2 | V5-tagged "prey" protein, "bait" protein fused to RLuc, NbV5 fused to GFP2 | Monitoring dynamic GPCR-β-arrestin interactions | Replaces large protein fusions with small V5 tag, reducing steric hindrance. | nih.gov |
| NanoBiT | V5-tagged protein, interacting partner fused to one part of NanoLuc, NbV5 fused to the other part | Detecting protein-protein interactions | Enables study of V5-tagged proteins from existing libraries in live-cell interaction assays. | nih.govresearchgate.net |
| Tango | V5-tagged protein, GPCR "bait" with a protease, NbV5 fused to a transcription factor | Studying GPCR signaling and ligand activation | Offers a versatile and minimally invasive way to probe receptor signaling. | nih.govresearchgate.net |
| Microscopy Imaging | V5-tagged protein of interest, NbV5 fused to a fluorescent protein | Live-cell imaging and protein localization | Provides a method for live-cell traceability of V5-tagged proteins. | nih.gov |
Role in Systems Biology and Multi-Omics Research
The V5 epitope tag has become an indispensable tool for large-scale, systems-level biological research. medchemexpress.com Its utility in synthetic biology and multi-omics studies stems from its reliability and the development of resources that enable proteome-wide analyses. nih.govnih.gov A key advantage is the ability to use multiple, distinct epitope tags orthogonally, allowing for the simultaneous detection and analysis of several different proteins within the same experiment. biorxiv.org
The existence of comprehensive, genome-wide V5-tagged Open Reading Frame (ORF) libraries is a critical resource for the scientific community. nih.govbiorxiv.org These libraries, such as those developed from the ORFeome project for the human genome and a similar collection for Drosophila, provide ready-to-use clones for expressing nearly any protein with a V5 tag. biorxiv.orgnih.gov While historically limited to in vitro assays or phenotypic screens, the new generation of V5-based biosensors now allows these vast libraries to be leveraged for functional studies in living cells. biorxiv.orgnih.gov
The combination of these V5-tagged ORF libraries with scalable CRISPR/Cas9-mediated endogenous tagging enables systematic surveys of protein expression levels, subcellular localizations, and protein interaction networks (interactomes). nih.gov This capacity for high-throughput, genome-wide analysis is fundamental to the goals of systems biology and multi-omics research, which aim to understand the complex interplay of molecules that govern cellular function.
Open Science Initiatives and Accessibility of V5 Tag Reagents
A growing movement in the scientific community is focused on increasing the accessibility and affordability of crucial research reagents through open-science models. proteininnovation.org V5 tag reagents are at the forefront of this trend. The high cost of antibodies from commercial vendors can be a significant barrier for researchers, particularly those in basic science or at less-funded institutions. proteininnovation.org
In response, organizations such as the Institute for Protein Innovation (IPI) are developing and distributing high-quality epitope tag antibodies, including those for the V5 tag, through an open-science framework designed to lower costs and improve reproducibility. proteininnovation.org Similarly, the developers of the iBodyV5 biosensor toolkit have expressed their intent to make it widely available to the scientific community, aiming to make sophisticated cellular assays more accessible both technically and economically. biorxiv.orgbiorxiv.org
These initiatives, coupled with the long-standing availability of open-source V5-tagged ORF libraries, are democratizing access to cutting-edge research tools. biorxiv.orgnih.gov By removing financial and technical barriers, these open-science efforts ensure that the V5 epitope tag will continue to be a versatile and widely used tool for discovery across all areas of life science research. biorxiv.orgproteininnovation.org
Q & A
Q. How can batch-to-batch variability in synthetic V5 peptides affect experimental reproducibility?
- Methodological Guidance :
- QC Metrics : Require ≥95% purity (HPLC) and mass spec validation (e.g., 1420.79 Da) from suppliers .
- In-house Validation : Test each batch in a standardized ELISA with a reference antibody.
- Stability Testing : Store peptides at -80°C in lyophilized form to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
